2-Hydroxy-2-methylbutyric acid

概要

説明

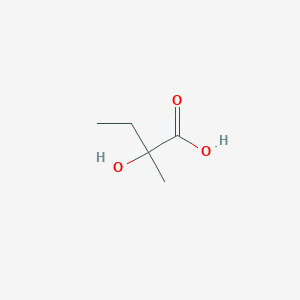

2-Hydroxy-2-methylbutyric acid is a branched-chain fatty acid that is 2-methylbutyric acid substituted at C-2 by a hydroxy group . It has a role as a metabolite . It is a 2-hydroxy fatty acid and a branched-chain fatty acid . It is functionally related to a 2-methylbutyric acid .

Synthesis Analysis

The synthesis of 2-Hydroxy-2-methylbutyric acid involves the use of “thio-disguised” precursors and oxynitrilase catalysis . 3-Tetrahydrothiophenone and 4-phenylthiobutan-2-one were used as masked 2-butanone equivalents to give the corresponding cyanohydrins in an enzymatic cyanohydrin reaction applying the hydroxynitrile lyase (HNL) from Hevea brasiliensis .Molecular Structure Analysis

The molecular formula of 2-Hydroxy-2-methylbutyric acid is C5H10O3 . The molecular weight is 118.1311 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

2-Hydroxy-2-methylbutyric acid can be used as a complexing agent in a new electrolytic system, applicable in the isotachophoretic lanthanide separation . It can also be used as an aldehyde surrogate to prepare pyrrolo [1,2- a ]quinoxaline derivatives by reacting with 2- (1 H -pyrrol-1-yl)aniline .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-2-methylbutyric acid include a density of 1.1±0.1 g/cm3, a boiling point of 237.6±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 55.1±6.0 kJ/mol, and the flash point is 111.8±16.3 °C . The index of refraction is 1.460 .科学的研究の応用

Metabolism and Biochemical Analysis : 2-Hydroxy-2-methylbutyric acid is identified as a metabolite in urine, mainly originating from ketogenesis and the metabolism of branched-chain amino acids like valine, leucine, and isoleucine. This metabolite is particularly elevated during ketoacidosis (Liebich & Först, 1984).

Chemical Kinetics and Reactions : The elimination kinetics of 2-Hydroxy-2-methylbutyric acid have been studied, revealing that its reactions are homogeneous, unimolecular, and follow a first-order rate law. The products of its degradation are 2-butanone, CO, and H2O (Chuchani, Martín, & Rotinov, 1995).

Biological Incorporation and Function : In the context of natural products, 2-Hydroxy-2-methylbutyric acid is found esterified in glaucarubinone, a compound from Simaruba glauca. It has been specifically incorporated from isoleucine in the biosynthesis of this compound (Moron & Polonsky, 1968).

Synthetic Biology and Bioengineering : Research has been conducted on the renewable production of chemicals like valeric acid and 2-methylbutyric acid, which are derived from glucose using engineered Escherichia coli. This process is significant for creating chemical intermediates for various applications such as plasticizers and lubricants (Dhande, Xiong, & Zhang, 2012).

Biotechnological Applications : The tertiary carbon atom-containing 2-Hydroxyisobutyric acid (2-HIBA), a similar compound, has been identified as an interesting building block for polymer synthesis. Biotechnological routes to 2-HIBA have been proposed, demonstrating its potential as a renewable carbon source for large-scale biosynthesis (Rohwerder & Müller, 2010).

作用機序

Target of Action

The primary target of 2-Hydroxy-2-methylbutyric acid is the mechanistic target of rapamycin (mTOR) . mTOR is a key regulator of cell growth and protein synthesis, playing a crucial role in muscle development .

Mode of Action

2-Hydroxy-2-methylbutyric acid interacts with its target, mTOR, by increasing its phosphorylation . This leads to the activation of mTOR Complex 1 (mTORC1), which in turn phosphorylates its immediate targets, the p70S6 kinase and the translation repressor protein 4EBP1 . This process results in increased protein biosynthesis in cellular ribosomes .

Biochemical Pathways

The activation of mTORC1 by 2-Hydroxy-2-methylbutyric acid affects the mTOR signaling pathway . This pathway is responsible for regulating cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . Therefore, the compound’s action on this pathway has significant downstream effects on these cellular processes.

Pharmacokinetics

It’s known that the compound can be found in the urine of patients with certain metabolic disorders .

Result of Action

The result of 2-Hydroxy-2-methylbutyric acid’s action is an increase in protein synthesis in human skeletal muscle . This can lead to enhanced muscle development and growth. Additionally, the compound has been shown to increase the serum concentration of growth hormone and insulin-like growth factor 1 (IGF-1) in several non-human animal species , further promoting protein synthesis.

Action Environment

The action, efficacy, and stability of 2-Hydroxy-2-methylbutyric acid can be influenced by various environmental factors. For instance, the compound has been found as a secondary metabolite in human urine after exposure to the gasoline additive TAME . .

特性

IUPAC Name |

2-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIQENSCDNJOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863265 | |

| Record name | 2-Hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Hydroxy-2-methylbutyric acid | |

CAS RN |

3739-30-8 | |

| Record name | (±)-2-Hydroxy-2-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3739-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 °C | |

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of tert-amyl methyl ether (TAME) in humans and how is 2-hydroxy-2-methylbutyric acid involved?

A1: Research indicates that TAME undergoes extensive metabolism in both rats and humans. A key metabolic product is tert-amyl alcohol, which is further oxidized to various compounds, including 2-hydroxy-2-methylbutyric acid. This metabolic pathway likely involves cytochrome P450-dependent oxidations. [] Interestingly, while rats excrete TAME metabolites rapidly, humans exhibit slower excretion and potentially more intensive biotransformation. []

Q2: Can 2-hydroxy-2-methylbutyric acid be used as a biomarker for certain diseases?

A2: Preliminary research suggests that 2-hydroxy-2-methylbutyric acid, along with other metabolites, could potentially serve as a biomarker for diffuse large B-cell lymphoma (DLBCL). Elevated serum levels of this compound were associated with responders to exclusive enteral nutrition (EEN) therapy in newly diagnosed children with Crohn's disease. [] Further research is needed to confirm these findings and explore the underlying mechanisms. []

Q3: How is 2-hydroxy-2-methylbutyric acid involved in the biosynthesis of glaucarubinone?

A3: 2-Hydroxy-2-methylbutyric acid exists as an esterified component of glaucarubinone, a bitter principle found in Simaruba glauca. Research using labeled isotopes revealed that isoleucine is the specific precursor for the 2-hydroxy-2-methylbutyrate moiety in glaucarubinone biosynthesis. [] This finding sheds light on the plant's metabolic pathways and potential applications of glaucarubinone.

Q4: Can enzymes be used to synthesize enantiomerically pure 2-hydroxy-2-methylbutyric acid?

A4: Yes, enantioselective synthesis of (S)-2-hydroxy-2-methylbutyric acid is achievable through a biocatalytic approach. This method employs "thio-disguised" precursors like 3-tetrahydrothiophenone and 4-phenylthiobutan-2-one, which are transformed into their respective cyanohydrins using hydroxynitrile lyase (HNL) from Hevea brasiliensis. Subsequent hydrolysis and desulfurization yield the desired (S)-2-hydroxy-2-methylbutyric acid with high enantiomeric excess. []

Q5: Can 2-hydroxy-2-methylbutyric acid be used in the synthesis of other valuable compounds?

A5: Yes, the immobilized form of hydroxynitrile lyase from Linum usitatissimum (LuHNL) as cross-linked enzyme aggregates (CLEAs) shows promise in the enantioselective synthesis of (R)-2-hydroxy-2-methylbutyric acid. This process involves the synthesis of (R)-2-butanone cyanohydrin, which is then hydrolyzed to yield (R)-2-hydroxy-2-methylbutyric acid in high yield and enantiomeric excess. []

Q6: What is known about the chemical properties and reactivity of 2-hydroxy-2-methylbutyric acid?

A6: 2-Hydroxy-2-methylbutyric acid, a tertiary alcohol, exhibits distinct reactivity. Studies on its gas-phase elimination kinetics reveal a unimolecular, homogeneous dehydration process yielding 2-butanone, carbon monoxide, and water. [] The presence of alkyl groups at the 2-position appears to influence the rate of dehydration, suggesting the role of electronic effects in the pyrolysis of this compound. []

Q7: Has the interaction of 2-hydroxy-2-methylbutyric acid with metal ions been investigated?

A7: Yes, research has explored the interaction of 2-hydroxy-2-methylbutyric acid with metal ions like chromium. Studies on chromium(VI) oxidation reactions demonstrate the formation of a complex between 2-hydroxy-2-methylbutyric acid and chromium(V), a transient intermediate in the reaction. [, ] Further kinetic and isotopic studies provide insights into the mechanism of these reactions, particularly in the context of three-electron oxidations. [, , ]

Q8: Is there a spectrophotometric method available for the detection of 2-hydroxy-2-methylbutyric acid?

A8: While not specific to 2-hydroxy-2-methylbutyric acid, a spectrophotometric method exists for the determination of boron, which involves the formation of a complex with 2-hydroxy-2-methylbutyric acid. This complex, extracted into chlorobenzene with malachite green, allows for indirect quantification of boron by measuring the absorbance of malachite green. [] This method highlights the potential for developing similar analytical techniques for 2-hydroxy-2-methylbutyric acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。